Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a fluorophenyl group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with tert-butyl 2-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts like palladium or copper to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-fluorophenyl)pyrrolidine-2-carboxylate
- Tert-butyl 3-(2-fluorophenyl)pyrrolidine-2-carboxylate
- Tert-butyl 3-(3-chlorophenyl)pyrrolidine-2-carboxylate
Uniqueness
Tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)13-12(7-8-17-13)10-5-4-6-11(16)9-10/h4-6,9,12-13,17H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQDBRIZRBGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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